

# Commercial suppliers of high purity 3,6-Dimethyl-1-heptyn-3-ol

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## Compound of Interest

Compound Name: 3,6-Dimethyl-1-heptyn-3-ol

Cat. No.: B098319

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An In-Depth Technical Guide to High-Purity **3,6-Dimethyl-1-heptyn-3-ol** for Researchers and Drug Development Professionals.

This guide provides a focused overview of the commercial availability of high-purity **3,6-Dimethyl-1-heptyn-3-ol**, a key chemical intermediate for scientific research and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in the drug development sector.

## Commercial Availability

High-purity **3,6-Dimethyl-1-heptyn-3-ol** is available from a number of reputable chemical suppliers. The typical purity offered is  $\geq 98\%$ , suitable for most research and development applications. Below is a comparative table of offerings from key suppliers.

Supplier	Purity Specification	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
TCI America	≥98.0% (GC)	19549-98-5	C <sub>9</sub> H <sub>16</sub> O	140.23
Fisher Scientific	98.0+%	19549-98-5	C <sub>9</sub> H <sub>16</sub> O	140.23
Spectrum Chemical	Not specified	19549-98-5	C <sub>9</sub> H <sub>16</sub> O	140.23
GFS Chemicals	98%	7383-19-9	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH(OH)C≡CH	112.17*

\*Note: GFS Chemicals lists a related but structurally different compound, 1-Heptyn-3-ol.

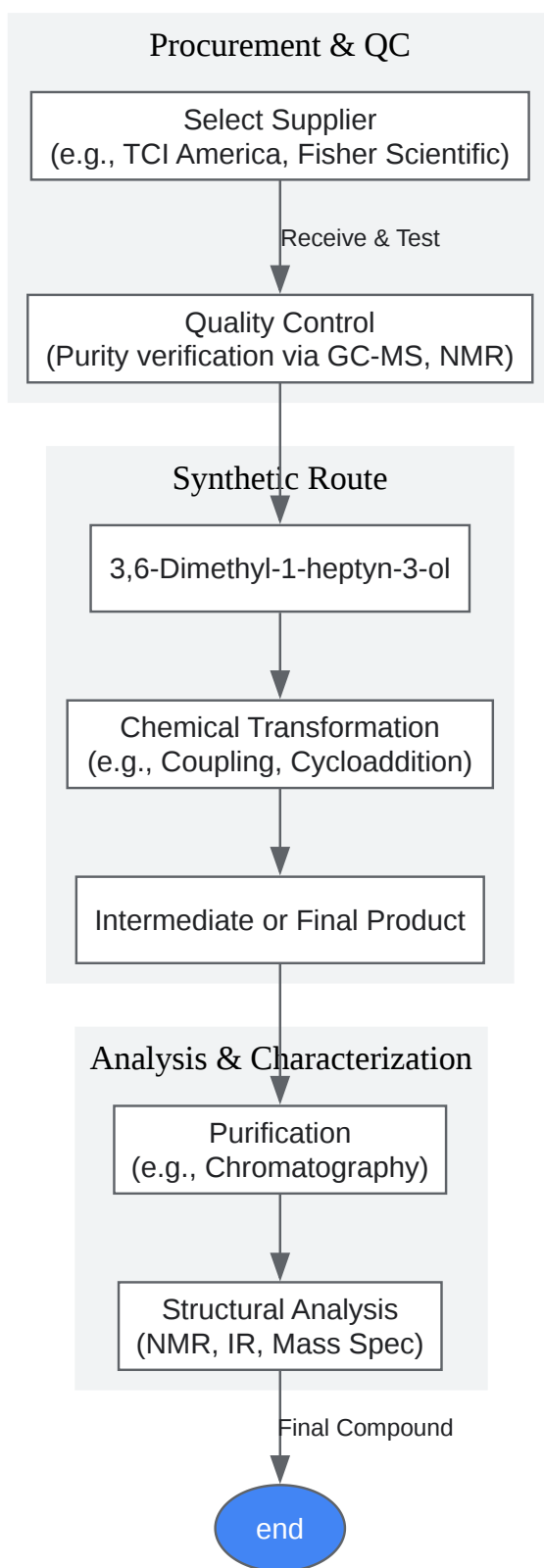
## Experimental Protocols & Applications

Detailed, standardized experimental protocols for **3,6-Dimethyl-1-heptyn-3-ol** are not readily available in the public domain, as its application is often specific to proprietary research and development processes. However, its structural motifs suggest its use as a building block in the synthesis of more complex molecules. The tertiary alcohol and terminal alkyne groups are reactive handles for a variety of organic transformations.

For instance, the propargyl alcohol moiety is a versatile functional group that can participate in:

- Click Chemistry: The terminal alkyne can undergo copper or ruthenium-catalyzed azide-alkyne cycloadditions.
- Sonogashira Coupling: The carbon-carbon triple bond can be coupled with aryl or vinyl halides.
- Addition Reactions: The alkyne can undergo various addition reactions.
- Derivatization of the Hydroxyl Group: The tertiary alcohol can be esterified or etherified to introduce other functional groups.

A generalized workflow for utilizing **3,6-Dimethyl-1-heptyn-3-ol** in a synthetic chemistry context is illustrated below.



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General workflow for the utilization of **3,6-Dimethyl-1-heptyn-3-ol** in a research setting.

Due to the specific and often proprietary nature of drug development, detailed signaling pathway information involving **3,6-Dimethyl-1-heptyn-3-ol** is not publicly available. Researchers would typically investigate the biological activity of novel compounds synthesized from this precursor in their specific therapeutic areas of interest.

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